2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide
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Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide is a fluorinated organic compound with the molecular formula C11H10F4NO3. This compound is notable for its unique structure, which includes both fluorinated and methoxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropionyl chloride with 4-phenoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids .
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The methoxy group contributes to its solubility and bioavailability, facilitating its action at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-tetrafluoro-2-methoxypropionamide
- 2,2,3,3-tetrafluoropropionamide
- 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
Uniqueness
2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide stands out due to its combination of fluorinated and methoxy groups, which impart unique chemical and physical properties.
Properties
Molecular Formula |
C16H13F4NO3 |
---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C16H13F4NO3/c1-23-15(17,16(18,19)20)14(22)21-11-7-9-13(10-8-11)24-12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
UBUXXUMYLQEXBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)(C(F)(F)F)F |
Origin of Product |
United States |
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